![molecular formula C11H12O4 B068101 6-Methoxychroman-3-carboxylic acid CAS No. 182570-26-9](/img/structure/B68101.png)
6-Methoxychroman-3-carboxylic acid
Overview
Description
6-Methoxychroman-3-carboxylic acid is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 g/mol . The IUPAC name for this compound is 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 6-Methoxychroman-3-carboxylic acid consists of a chroman ring with a methoxy group at the 6th position and a carboxylic acid group at the 3rd position . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors .Chemical Reactions Analysis
While specific chemical reactions involving 6-Methoxychroman-3-carboxylic acid are not available, carboxylic acids like this compound generally undergo reactions such as esterification and nucleophilic acyl substitution .Physical And Chemical Properties Analysis
6-Methoxychroman-3-carboxylic acid has a density of 1.3±0.1 g/cm³ . It has a boiling point of 389.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 52.8±0.3 cm³ . It has a polar surface area of 56 Ų .Scientific Research Applications
ROCK Inhibitors
The compound has been used in the development of Rho-associated protein kinase (ROCK) inhibitors . ROCK1 and ROCK2 are highly homologous isoforms. Accumulated studies indicate that they have distinct different functions, and the development of isoform selective ROCK inhibitors will pave new roads for the treatment of various diseases .
ROCK2 Inhibitors
A series of amide-chroman derivatives were synthesized and biologically evaluated in order to develop potent and isoform selective ROCK2 inhibitors . Remarkably, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c) possessed ROCK2 inhibitory activity with an IC50 value of 3nM and 22.7-fold isoform selectivity (vs. ROCK1) .
Molecular Docking
Molecular docking indicated that hydrophobic interactions were the key element for the high potency and isoform selectivity of (S)-7c . The binding free energies predicted by MM/GBSA were in good agreement with the experimental bioactivities, and the analysis of individual energy terms suggested that residue Lys105 in ROCK1 or Lys121 in ROCK2 was the key residue for the isoform selectivity of (S)-7c .
properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLMFXPYODSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390333 | |
Record name | 6-Methoxychroman-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxychroman-3-carboxylic acid | |
CAS RN |
182570-26-9 | |
Record name | 6-Methoxychroman-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide a notable compound in the context of ROCK2 inhibition?
A1: The research paper [] highlights the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as a potent and isoform-selective inhibitor of ROCK2. This selectivity is particularly important because it suggests the compound could potentially target ROCK2 with fewer off-target effects compared to less selective inhibitors. Further research is needed to determine the exact binding interactions and confirm the selectivity profile in various biological contexts.
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